3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Overview
Description
Scientific Research Applications
Medicinal Chemistry
Triazolo[4,5-d]pyrimidines have been found to have significant applications in medicinal chemistry . They have been used in the development of drugs for c-Met inhibition , which is a promising target for cancer therapy. They also show GABA A modulating activity , which could be beneficial in the treatment of neurological disorders.
Antiviral Applications
Pyrimidine and its derivatives, including triazolo[4,5-d]pyrimidines, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Applications
Triazolo[4,5-d]pyrimidines have shown potential in anticancer applications . Their structural similarity to DNA bases such as adenine and guanine could explain their effectiveness in this field.
Antioxidant Applications
Triazolo[4,5-d]pyrimidines have also been found to have antioxidant activity . This property could be useful in the development of drugs for diseases caused by oxidative stress.
Antimicrobial Applications
Triazolo[4,5-d]pyrimidines have demonstrated antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.
Neuroprotection and Anti-inflammatory Activity
Studies have been conducted to explore the neuroprotection and anti-inflammatory activity of the triazolo-pyrimidine hybrid on human microglia and neuronal cell models .
Fluorescent Probes
Triazolo[4,5-d]pyrimidines have been used as fluorescent probes . This application could be beneficial in various fields, including biological imaging and diagnostics.
Structural Units of Polymers
Triazolo[4,5-d]pyrimidines have been incorporated into polymers for use in solar cells . This demonstrates their potential in the field of materials science and renewable energy.
Future Directions
The future directions for research on 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and evaluation of its safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .
properties
IUPAC Name |
3-phenyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNVVUNRUOGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640630 | |
Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |
CAS RN |
13925-53-6 | |
Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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